

Application Notes and Protocols for Designing Combination Therapy Studies with Adrixetinib TFA

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrixetinib (Q702) is an orally bioavailable, selective small-molecule inhibitor of the Axl, Mer, and CSF1R receptor tyrosine kinases.[1][2] These kinases are key players in tumorigenesis, immune suppression, and drug resistance.[1][2] Adrixetinib's mechanism of action involves remodeling the tumor microenvironment (TME) to be more susceptible to anti-tumor immune responses, primarily by reducing immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs) while promoting the activity of M1 macrophages and cytotoxic CD8+ T cells.[3] This immunomodulatory effect provides a strong rationale for combining Adrixetinib with other anti-cancer agents, particularly immune checkpoint inhibitors, chemotherapy, and other targeted therapies, to achieve synergistic anti-tumor activity.[2]

These application notes provide a comprehensive guide for designing and conducting preclinical combination therapy studies with **Adrixetinib TFA**. The protocols outlined below are intended to serve as a starting point and should be optimized for specific cell lines and tumor models.

Quantitative Data Summary



The following tables summarize key quantitative data for Adrixetinib and representative Axl/Mer inhibitors to guide experimental design.

Table 1: Adrixetinib (Q702) Kinase Inhibitory Activity

Target	IC50 (nM)
AxI	0.3
Mer	0.8
CSF1R	8.7

IC50 values were determined using a kinase-domain binding-based assay.

Table 2: Representative Cell Viability IC50 Values for Adrixetinib and Similar Axl/Mer Inhibitors



Compound	Cell Line	Cancer Type	IC50 (μM)	Citation
Adrixetinib (Q702)	EOL-1	Eosinophilic Leukemia	0.02	
MOLM-13	Acute Myeloid Leukemia	0.11		
MV4-11	Acute Myeloid Leukemia	0.2	_	
BMS-777607	U118MG	Glioblastoma	~12.5 (effective dose)	[4]
SF126	Glioblastoma	~12.5 (effective dose)	[4]	
TP-0903	Various	Pancreatic Cancer	Not explicitly stated, used at 25 mg/kg in vivo	[5]
UNC2025	697	B-cell Acute Lymphoblastic Leukemia	~0.0027	[6]
Kasumi-1	Acute Myeloid Leukemia	Not explicitly stated, effective at sub-micromolar concentrations	[6]	

Note: Cell-based IC50 values for Adrixetinib in solid tumor lines are not yet widely published. The provided data for other Axl/Mer inhibitors can be used as a reference for initial doseranging studies. IC50 values are highly dependent on the cell line and assay conditions (e.g., incubation time).[7][8]

Table 3: Representative In Vivo Efficacy of Adrixetinib and Other Axl/Mer Inhibitors in Combination Studies

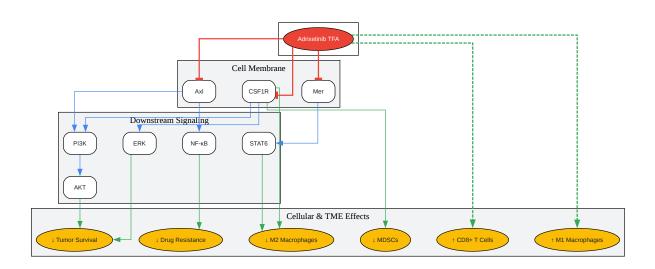


Compound	Combination Agent	Tumor Model	Efficacy Outcome	Citation
Adrixetinib (Q702)	anti-PD-1 antibody	RENCA (murine renal carcinoma) syngeneic model	Significant tumor growth inhibition compared to either agent alone.	[9]
TP-0903	Gemcitabine + anti-PD-1 antibody	KPC (pancreatic cancer) syngeneic model	Significantly extended survival compared to vehicle or single- agent therapies.	[5]
BMS-777607	anti-PD-1 antibody	E0771 (murine triple-negative breast cancer) syngeneic model	Significantly decreased tumor growth and lung metastasis compared to monotherapies.	[10]
UNC2025	Methotrexate	697 (B-ALL) xenograft model	Increased sensitivity to methotrexate, leading to enhanced anti- leukemic effect.	[11]

Signaling Pathways and Experimental Workflows Adrixetinib Mechanism of Action and Downstream Signaling

Adrixetinib simultaneously inhibits Axl, Mer, and CSF1R, leading to a dual effect on both the tumor cells and the tumor microenvironment. This inhibition blocks downstream pro-survival and anti-inflammatory signaling pathways.





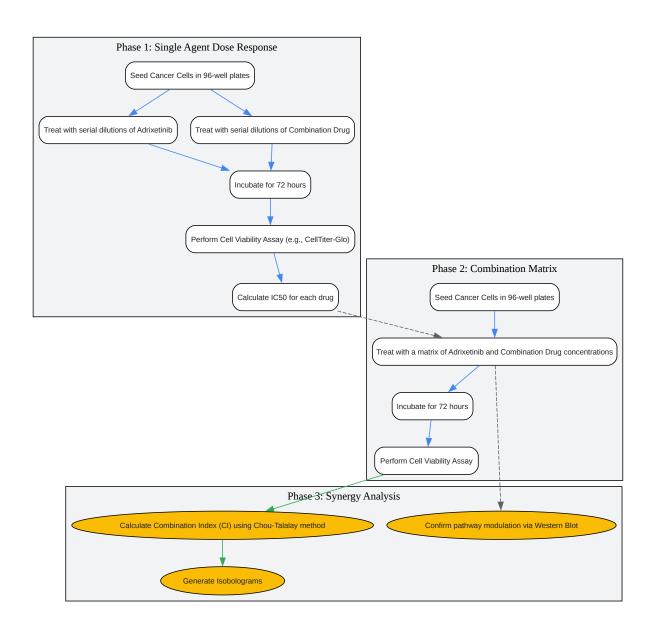
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Caption: Adrixetinib inhibits Axl, Mer, and CSF1R, blocking downstream signaling pathways.

Experimental Workflow for In Vitro Combination Studies

A systematic approach is crucial for evaluating the synergistic potential of Adrixetinib with other therapeutic agents in vitro.





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Caption: Workflow for assessing in vitro synergy of Adrixetinib combinations.

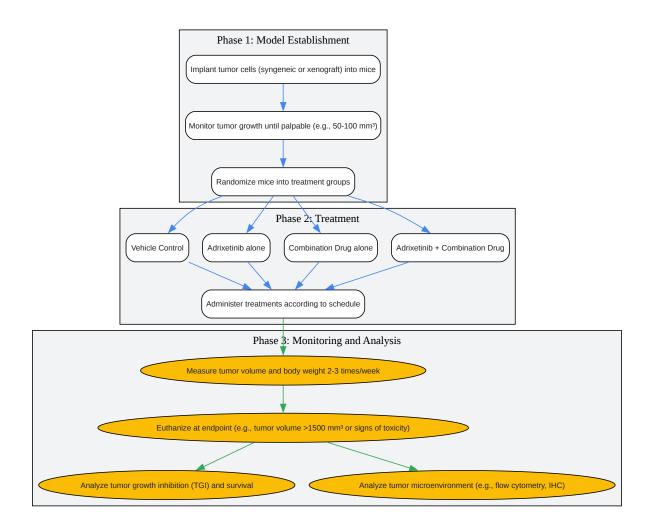




Experimental Workflow for In Vivo Combination Studies

In vivo studies are essential to validate the therapeutic efficacy of Adrixetinib combinations in a physiological context.





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Caption: Workflow for assessing in vivo efficacy of Adrixetinib combinations.



Experimental Protocols Protocol 1: In Vitro Cell Viability and Synergy Analysis

This protocol describes how to determine the IC50 of Adrixetinib and a combination agent, and subsequently evaluate their synergistic effects.

1.1. Materials:

- Cancer cell line of interest (e.g., A549, H1299 for solid tumors; MOLM-13 for leukemia)
- Adrixetinib TFA (stock solution prepared in DMSO)
- Combination agent (e.g., Pembrolizumab, Gemcitabine)
- Complete cell culture medium
- · 96-well clear bottom white plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer
- CompuSyn software or similar for synergy analysis
- 1.2. Procedure: Single-Agent IC50 Determination
- Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
- Prepare serial dilutions of Adrixetinib and the combination agent in culture medium.
- Remove the medium from the cells and add 100 μL of the drug dilutions. Include vehicle control (DMSO) wells.
- Incubate the plate for 72 hours at 37°C and 5% CO₂.
- Equilibrate the plate and CellTiter-Glo® reagent to room temperature.



- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.
- Calculate the IC50 values using a non-linear regression analysis (e.g., in GraphPad Prism).
- 1.3. Procedure: Combination Synergy Analysis
- Based on the IC50 values, design a dose matrix of Adrixetinib and the combination agent. A
 common approach is to use concentrations ranging from 1/4x to 4x the IC50 value for each
 drug.
- Seed cells as described in 1.2.1.
- Treat the cells with the combination matrix, including single-agent and vehicle controls.
- Incubate and perform the CellTiter-Glo® assay as described in 1.2.4-1.2.9.
- Analyze the data using the Chou-Talalay method with CompuSyn software to calculate the Combination Index (CI).[12] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12]

Protocol 2: Western Blot Analysis of Signaling Pathway Modulation

This protocol is for assessing the effect of Adrixetinib, alone and in combination, on the phosphorylation of key downstream signaling proteins.

2.1. Materials:

- Cancer cells treated as in the combination synergy experiment.
- RIPA buffer with protease and phosphatase inhibitors.



- BCA Protein Assay Kit.
- SDS-PAGE gels and electrophoresis apparatus.
- PVDF membrane and transfer system.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies (e.g., anti-p-Axl, anti-Axl, anti-p-Mer, anti-Mer, anti-p-CSF1R, anti-CSF1R, anti-p-AKT, anti-p-ERK, anti-ERK, anti-β-actin).
- HRP-conjugated secondary antibodies.
- Enhanced chemiluminescence (ECL) substrate.
- Chemiluminescence imaging system.

2.2. Procedure:

- Lyse the treated cells with ice-cold RIPA buffer.
- Determine protein concentration using the BCA assay.
- Denature protein lysates by boiling in Laemmli buffer.
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.



- Wash the membrane three times with TBST.
- Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: In Vivo Syngeneic Tumor Model Study

This protocol outlines a study to evaluate the in vivo efficacy of Adrixetinib in combination with an immune checkpoint inhibitor.

3.1. Materials:

- 6-8 week old female BALB/c or C57BL/6 mice.
- Syngeneic tumor cell line (e.g., CT26, RENCA, or MC38).
- Adrixetinib TFA (formulated for oral gavage).
- anti-PD-1 antibody (or other immune checkpoint inhibitor) and isotype control.
- Sterile PBS and syringes.
- Calipers for tumor measurement.
- Anesthesia (e.g., isoflurane).

3.2. Procedure:

- Subcutaneously inject tumor cells (e.g., 1 x 10^6 cells in 100 μL PBS) into the flank of the mice.
- Monitor tumor growth. When tumors reach an average volume of 50-100 mm³, randomize the mice into four treatment groups (n=8-10 mice/group):
 - Group 1: Vehicle (oral gavage) + Isotype control (intraperitoneal injection).
 - Group 2: Adrixetinib (e.g., 30 mg/kg, daily, oral gavage) + Isotype control.



- Group 3: Vehicle + anti-PD-1 antibody (e.g., 10 mg/kg, twice weekly, i.p.).
- Group 4: Adrixetinib + anti-PD-1 antibody.
- Administer treatments for a specified period (e.g., 2-3 weeks).
- Measure tumor volume (Volume = (Length x Width²)/2) and body weight 2-3 times per week.
- Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm³) or if they show signs of excessive toxicity (e.g., >20% body weight loss).
- At the end of the study, tumors and spleens can be harvested for further analysis (e.g., flow cytometry for immune cell populations, immunohistochemistry).
- Analyze the data for tumor growth inhibition and survival benefit.

Conclusion

Adrixetinib's unique mechanism of targeting key drivers of immunosuppression and tumor survival makes it a promising candidate for combination therapies. The protocols and data presented here provide a framework for the rational design and execution of preclinical studies to explore the full therapeutic potential of Adrixetinib in combination with other anti-cancer agents. Rigorous in vitro and in vivo testing, as outlined, will be crucial in identifying the most effective combination strategies to advance into clinical development.

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